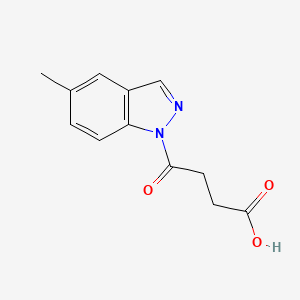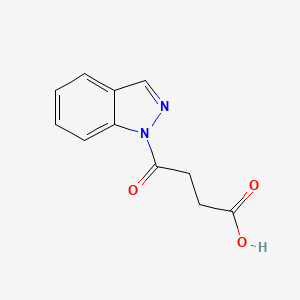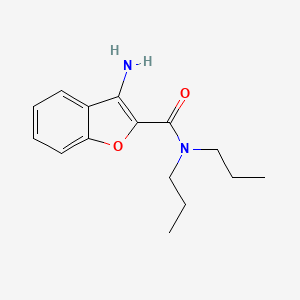![molecular formula C16H14N4OS B7830664 8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-6-one](/img/structure/B7830664.png)
8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple fused rings, including pyrrole, benzothiophene, and triazine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one typically involves multi-step synthetic routes. One common method includes the initial formation of the benzothiophene core, followed by the introduction of the pyrrole and triazine rings through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or benzothiophene rings are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Cyclization: Cyclization reactions can be used to form additional fused ring systems, enhancing the structural complexity of the compound.
Scientific Research Applications
11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one stands out due to its unique combination of fused rings and functional groups. Similar compounds include:
Pyrrolo[2,1-c][1,4]benzodiazepine-3,11-dione: Known for its neuroprotective activity.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Studied for its biological applications and complexation with organotin compounds.
Pyrrothiogatain: A novel inhibitor of GATA family proteins with significant biological activity.
benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15-14-13(19-7-3-4-8-19)12-10-5-1-2-6-11(10)22-16(12)20(14)9-17-18-15/h3-4,7-9H,1-2,5-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTHBKHNBPABFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C=NNC(=O)C4=C3N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(12-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid](/img/structure/B7830586.png)
![4-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7830594.png)
![4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B7830602.png)
![methyl 4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7830608.png)



![methyl (6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetate](/img/structure/B7830636.png)

![(6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetic acid](/img/structure/B7830648.png)
![methyl 4-[(5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate](/img/structure/B7830657.png)
![ethyl 2-(6-oxo-8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-5-yl)acetate](/img/structure/B7830665.png)
![1-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B7830670.png)
![2-(9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid](/img/structure/B7830678.png)
